

An In-depth Technical Guide to the Discovery and Synthesis of PPQ-102

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PPQ-102, or 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, is a potent, voltage-independent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2][3] Its discovery emerged from a high-throughput screening of approximately 110,000 small molecules, identifying the pyrimido-pyrrolo-quinoxalinedione (PPQ) class as novel CFTR inhibitors.[3] With an IC50 of approximately 90 nM, PPQ-102 is one of the most potent CFTR inhibitors identified to date.[2][3] Unlike many other CFTR inhibitors, PPQ-102 is uncharged at physiological pH, which contributes to its voltage-independent mechanism of action.[2][3] Mechanistic studies, including patch-clamp analysis, have revealed that PPQ-102 stabilizes the closed state of the CFTR channel.[2][3] Preclinical studies have demonstrated its efficacy in a neonatal kidney organ culture model of polycystic kidney disease (PKD), where it was shown to prevent cyst expansion and reduce the size of pre-formed cysts.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PPQ-102.

Physicochemical Properties

A summary of the key physicochemical properties of **PPQ-102** is presented in the table below.



Property	Value	Reference
Molecular Weight	438.48 g/mol	[1]
Molecular Formula	C26H22N4O3	[1]
CAS Number	931706-15-9	[1]
Purity	≥98%	[1]
Solubility	Soluble to 20 mM in DMSO with gentle warming	[1]
Storage	Store at -20°C	[1]

Biological Activity and Mechanism of Action

PPQ-102 is a highly potent inhibitor of the CFTR chloride channel. Its biological activity has been characterized in various in vitro models.

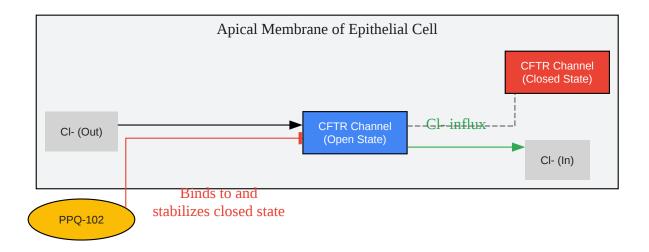
Parameter	Value	Cell Line/Model	Reference
IC50 (CFTR Inhibition)	~90 nM	FRT cells expressing human CFTR	[2][4]
IC50 (Cyst Growth Inhibition)	~100 nM	Embryonic kidney culture model of PKD	[5]
In vitro Efficacy	~60% inhibition of cyst formation at 0.5 µM	Embryonic kidney organ culture model of PKD	[4][6]
In vitro Efficacy	Near complete absence of cysts at 2.5 and 5 μM	Embryonic kidney organ culture model of PKD	[4][6]

The proposed mechanism of action for **PPQ-102** involves the stabilization of the CFTR channel in its closed state.[2][3] This is supported by single-channel patch-clamp studies which showed that **PPQ-102** reduces the channel's open probability without altering its unitary conductance.



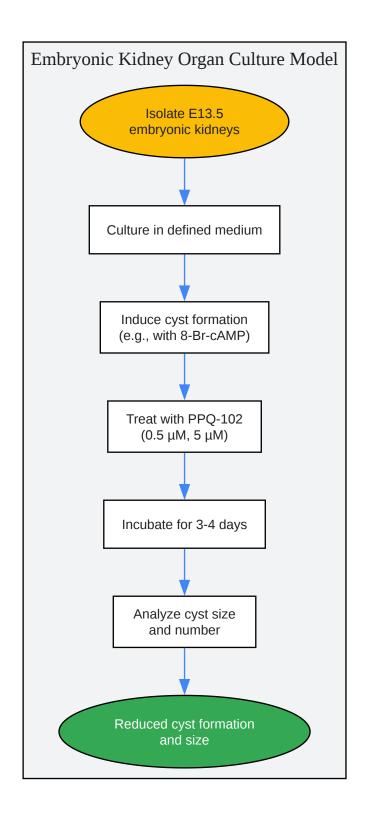
[2] Its neutral charge at physiological pH results in a voltage-independent inhibition, a distinguishing feature from many other charged CFTR inhibitors.[2][3]

Signaling Pathway of CFTR Inhibition









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